

Thermochemical Profile of 3-Methoxyphenol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

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Introduction

3-Methoxyphenol, a significant phenolic compound, finds extensive application in the pharmaceutical, flavor, and fragrance industries. Its utility as a synthetic building block and its inherent antioxidant properties underscore the importance of a thorough understanding of its physicochemical characteristics. This in-depth technical guide provides a comprehensive overview of the thermochemical data of **3-Methoxyphenol**, detailed experimental protocols for the determination of these properties, and a visualization of its primary metabolic pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Thermochemical Data

A compilation of the essential thermochemical data for **3-Methoxyphenol** is presented below. These values are crucial for process design, safety analysis, and understanding the compound's behavior in various chemical and biological systems.

Property	Value	Phase
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-240.4 ± 2.1 kJ/mol[1]	Gas
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-315.6 ± 2.2 kJ/mol	Liquid
Standard Molar Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	75.2 ± 0.6 kJ/mol[2]	Liquid to Gas
Standard Molar Entropy (S°)	Estimated: 350-370 J/(mol·K)	Gas
Heat Capacity (C_p)	Estimated: 180-200 J/(mol·K)	Liquid

Note: Values for Standard Molar Entropy and Heat Capacity are estimated based on group contribution methods as experimental data is not readily available.

Experimental Protocols

The determination of the thermochemical properties of **3-Methoxyphenol** relies on precise calorimetric techniques. The following sections detail the methodologies employed to obtain the data presented.

Static Bomb Combustion Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion is determined using a static bomb calorimeter. A pellet of known mass of **3-Methoxyphenol** is placed in a platinum crucible within a decomposition vessel ("bomb"). The bomb is then charged with high-purity oxygen to a pressure of approximately 3 MPa and ignited electrically. The temperature change of the surrounding water bath is meticulously measured to calculate the energy of combustion. From this, the standard molar enthalpy of formation in the liquid phase is derived.[1]

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization is measured using a Calvet microcalorimeter. A sample of **3-Methoxyphenol** is placed in a Knudsen effusion cell within the calorimeter. The sample is heated to a constant temperature, and the heat flow required to maintain this

temperature during the vaporization process is measured. This heat flow is directly related to the enthalpy of vaporization.^{[1][2]}

Estimation of Entropy and Heat Capacity

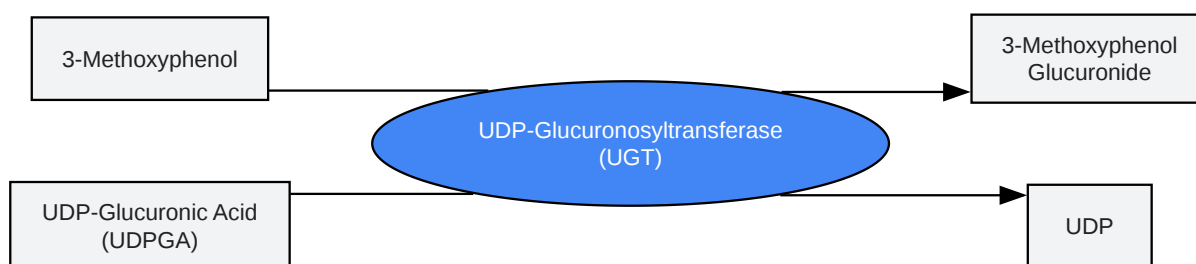
In the absence of experimental data for standard molar entropy and heat capacity, the Benson group additivity method is a reliable estimation technique. This method involves dissecting the molecule into its constituent functional groups and summing their known contributions to the overall thermochemical properties. For **3-Methoxyphenol**, the contributions of the aromatic ring, the hydroxyl group, the methoxy group, and their positional interactions are considered to arrive at an estimated value.

Metabolic Pathways of 3-Methoxyphenol

In biological systems, **3-Methoxyphenol** undergoes biotransformation primarily through Phase II metabolic reactions, which facilitate its detoxification and excretion. The two main pathways are glucuronidation and sulfation.

Glucuronidation Pathway

Glucuronidation is a major pathway for the metabolism of phenolic compounds. In this process, a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) is transferred to the hydroxyl group of **3-Methoxyphenol**. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. The resulting glucuronide conjugate is more water-soluble and readily excreted.

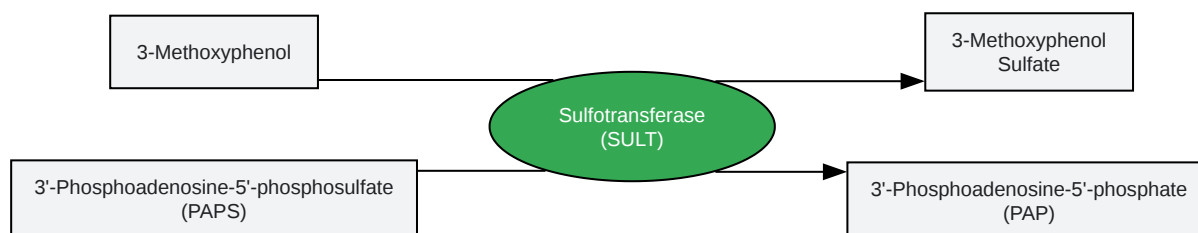


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Glucuronidation of **3-Methoxyphenol**.

Sulfation Pathway

Sulfation is another significant Phase II metabolic pathway for phenols. This reaction involves the transfer of a sulfonate group (SO_3^-) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of **3-Methoxyphenol**. The reaction is catalyzed by sulfotransferase (SULT) enzymes. The resulting sulfate conjugate is highly water-soluble and easily eliminated from the body.

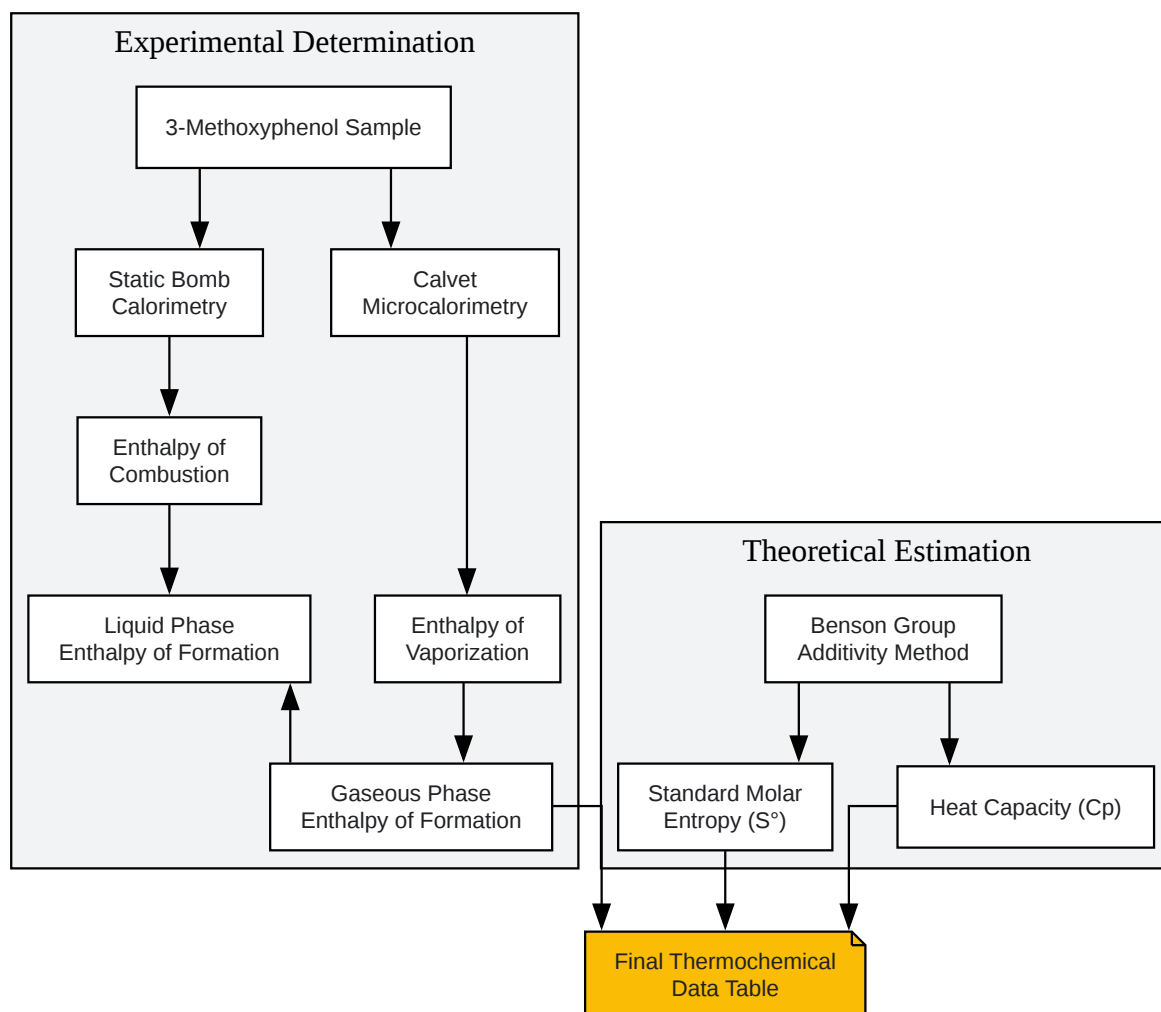


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Sulfation of **3-Methoxyphenol**.

Experimental Workflow for Thermochemical Analysis

The overall workflow for the experimental determination and theoretical estimation of the thermochemical properties of **3-Methoxyphenol** is depicted below.



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Workflow for Thermochemical Analysis.

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References

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